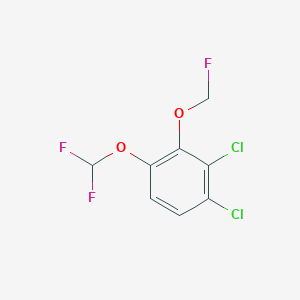

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene

Description

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 1 and 2), a difluoromethoxy group (position 4), and a fluoromethoxy group (position 3). Its molecular formula is C₈H₅Cl₂F₃O₂, with a molecular weight of 261.03 g/mol. The compound’s unique substitution pattern imparts distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly as an intermediate for synthesizing fluorinated bioactive molecules. Its stability and reactivity are influenced by the electron-withdrawing effects of chlorine and fluorine atoms, as well as the steric bulk of the alkoxy substituents.

Properties

Molecular Formula |

C8H5Cl2F3O2 |

|---|---|

Molecular Weight |

261.02 g/mol |

IUPAC Name |

1,2-dichloro-4-(difluoromethoxy)-3-(fluoromethoxy)benzene |

InChI |

InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(15-8(12)13)7(6(4)10)14-3-11/h1-2,8H,3H2 |

InChI Key |

YFWQHFNFAUGSQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)OCF)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Key Preparation Steps and Conditions

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of aromatic precursors (e.g., anisole or chlorobenzotrifluoride) | UV-illuminated chlorination at 90–100°C under chlorine flow (15–20 LPH) for 4–5 hours | Radical initiators used; nitrogen purging to remove residual chlorine and HCl |

| 2 | Fluorination of chlorinated intermediates to introduce difluoromethoxy groups | Reaction of trichloromethoxybenzene with anhydrous hydrogen fluoride (AHF) at 80°C for 4–6 hours in SS 316 autoclave under pressure (30–35 kg/cm²) | Produces trifluoromethoxybenzene derivatives; hydrochloric acid is a by-product and vented off |

| 3 | Nitration of fluorinated intermediates | Nitration with concentrated sulfuric acid and nitric acid at 0–35°C | Mixture of ortho- and para-isomers formed, para-isomer dominant (~90%) |

| 4 | Diazotization and decomposition of amino derivatives for substitution | Diazotization in 9N sulfuric acid with aqueous sodium nitrite below 5°C, followed by decomposition at 110°C for 2 hours | Enables substitution at aromatic positions to introduce desired groups |

| 5 | Extraction and purification | Dichloromethane extraction, drying over sodium sulfate, filtration, evaporation | Produces purified title compound |

These steps are adapted from a patented process for related trifluoromethoxybenzene compounds and can be modified for the dichloro-difluoromethoxy-fluoromethoxy benzene target molecule.

Fluorination Techniques

- Chlorine-to-Fluorine Exchange: Utilizes anhydrous hydrogen fluoride or metal fluorides (e.g., antimony fluoride) under elevated temperature and pressure to replace chlorine atoms with fluorine on aromatic rings or side chains.

- Catalytic Fluorination: Vapor-phase or liquid-phase fluorination using catalysts such as chromium-based solids or chlorofluorides to achieve selective fluorination.

- Nucleophilic Substitution: Introduction of difluoromethoxy groups via nucleophilic displacement of halogens by fluorinated alkoxides or via fluoromethylation reactions.

Representative Reaction Conditions and Yields

| Reaction Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Chlorination of anisole | Chlorine gas, radical initiator | 90–100°C | 4–5 h | Crude chlorinated intermediate obtained | Nitrogen purge post-reaction to remove excess chlorine |

| Fluorination of trichloromethoxybenzene | Anhydrous HF | 80°C | 4–6 h | ~72% crude trifluoromethoxybenzene | Pressure ~30–35 kg/cm²; HCl by-product vented |

| Nitration | Conc. H2SO4 + HNO3 | 0–35°C | 1–2 h | Para-isomer ~90% | Mixture separated by DCM extraction |

| Diazotization | 9N H2SO4 + NaNO2 | <5°C | 1 h | High conversion | Followed by decomposition at 110°C for 2 h |

| Extraction and purification | DCM, Na2SO4 drying | Room temp | - | Isolated pure compound | Organic layers combined and evaporated |

Data Tables Summarizing Preparation Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Chlorination temperature | 90–100°C | Radical initiated |

| Chlorine flow rate | 15–20 LPH | Maintained during reaction and post-reaction |

| Fluorination temperature | 80°C | Autoclave conditions |

| Fluorination pressure | 30–35 kg/cm² | Necessary for HF exchange |

| Nitration temp range | 0–35°C | Controlled to favor para-isomer |

| Diazotization temp | <5°C | To stabilize diazonium salt |

| Diazotization time | ~1 hour | Followed by decomposition step |

| Extraction solvent | Dichloromethane | Standard organic solvent |

| Drying agent | Sodium sulfate | To remove water traces |

Research Results and Observations

- The chlorination step under UV light with radical initiators is efficient in introducing chlorine atoms selectively on aromatic rings with high conversion rates.

- Fluorination using anhydrous hydrogen fluoride in a stainless steel autoclave is effective for chlorine-to-fluorine exchange, producing difluoromethoxy substituents with good yields and purity.

- Nitration under controlled low temperatures favors the para-isomer, which is crucial for subsequent substitution steps to achieve the desired substitution pattern on the benzene ring.

- Diazotization and subsequent decomposition allow for the introduction of fluoromethoxy groups in positions that are otherwise difficult to functionalize, enhancing the versatility of the synthetic route.

- Purification by solvent extraction and evaporation yields the target compound with high purity suitable for further applications or studies.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups (-OH).

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Reactivity and Stability

- Electron-Withdrawing Effects: The chlorine and fluorine substituents in 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene enhance electrophilic substitution resistance compared to non-halogenated analogues like 4-(benzyloxy)-3-phenethoxyphenol (C3) . However, its difluoromethoxy group introduces greater hydrolytic stability than methoxy groups in 1,2-Difluoro-4,5-dimethoxybenzene .

- Steric Hindrance : The fluoromethoxy groups at positions 3 and 4 create steric hindrance, reducing nucleophilic attack susceptibility relative to 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene, which has a smaller trifluoromethyl group .

Biological Activity

1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene is a halogenated aromatic compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H5Cl2F3O2

- Molecular Weight : 261.03 g/mol

- IUPAC Name : 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene

- Canonical SMILES : COC1=C(C(=C(C(=C1F)Cl)Cl)F)F

The biological activity of 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene is primarily attributed to its ability to interact with various molecular targets due to the presence of halogen and methoxy groups. These interactions can lead to:

- Enzyme Modulation : The compound may influence the activity of specific enzymes through non-covalent interactions, potentially altering metabolic pathways.

- Cell Signaling : It can affect cellular signaling pathways by modulating receptor activities or influencing second messenger systems.

Antimicrobial Properties

Research indicates that halogenated compounds exhibit antimicrobial activity. Studies have shown that 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Insecticidal Activity

The compound has been investigated for its insecticidal properties. A study demonstrated that formulations containing this compound effectively reduced pest populations in agricultural settings. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.

Cytotoxic Effects

In vitro studies have shown that 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene exhibits cytotoxic effects on certain cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, suggesting potential as an anticancer agent.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.